

# Application Note: Synthesis of 1,2-Dibromoheptane via Electrophilic Addition

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## Compound of Interest

Compound Name: 1,2-Dibromoheptane

Cat. No.: B1620216

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## Introduction

The halogenation of alkenes is a fundamental and widely utilized transformation in organic chemistry. This application note provides a detailed experimental procedure for the bromination of 1-heptene to synthesize **1,2-dibromoheptane**. This reaction proceeds via an electrophilic addition mechanism, where a molecule of bromine adds across the double bond of the alkene. [1] The process involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion, resulting in the anti-addition of the two bromine atoms.[1][2] The resulting vicinal dibromide is a versatile intermediate for further synthetic manipulations. This protocol outlines a safe and efficient laboratory-scale synthesis, purification, and characterization of **1,2-dibromoheptane**.

## Experimental Protocol

### Materials and Reagents

- 1-Heptene (C<sub>7</sub>H<sub>14</sub>)
- Bromine (Br<sub>2</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

## Equipment

- Round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel (250 mL)
- Erlenmeyer flask
- Rotary evaporator
- Simple distillation apparatus
- Standard laboratory glassware

## Procedure

### 1. Reaction Setup:

- Place a magnetic stir bar into a 100 mL round-bottom flask.
- Add 1-heptene (5.00 g, 50.9 mmol, 1.0 eq) and 30 mL of anhydrous dichloromethane to the flask.
- Fit the flask with a dropping funnel and place it in an ice-water bath on a magnetic stirrer. Allow the solution to cool to 0 °C with stirring.

- In the dropping funnel, prepare a solution of bromine (8.13 g, 50.9 mmol, 1.0 eq, ~2.6 mL) in 10 mL of anhydrous dichloromethane.
- Safety Note: Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

## 2. Bromine Addition:

- Add the bromine solution dropwise from the dropping funnel to the stirred 1-heptene solution over approximately 30-45 minutes.
- Maintain the reaction temperature at 0 °C throughout the addition.
- The characteristic red-brown color of bromine should disappear as it reacts with the alkene. [1] A persistent pale orange color indicates the reaction is nearing completion.

## 3. Reaction Completion:

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Continue to stir the mixture for an additional 60 minutes to ensure the reaction goes to completion. The progress can be monitored by TLC or GC analysis.

## 4. Work-up and Quenching:

- Cool the reaction mixture again in an ice bath.
- Slowly add saturated aqueous sodium thiosulfate solution (approx. 20 mL) to quench any unreacted bromine. The orange color of the solution should fade completely.
- Transfer the mixture to a 250 mL separatory funnel.
- Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of deionized water, and finally with 20 mL of brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.

## 5. Product Isolation and Purification:

- Filter off the drying agent by gravity filtration.
- Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude **1,2-dibromoheptane** as a pale yellow oil.
- Purify the crude product by simple distillation.[3] The unreacted 1-heptene (boiling point: 94 °C) will distill first, followed by the product, **1,2-dibromoheptane** (boiling point: 228 °C).[4] Collect the fraction corresponding to the boiling point of the product.

## 6. Characterization:

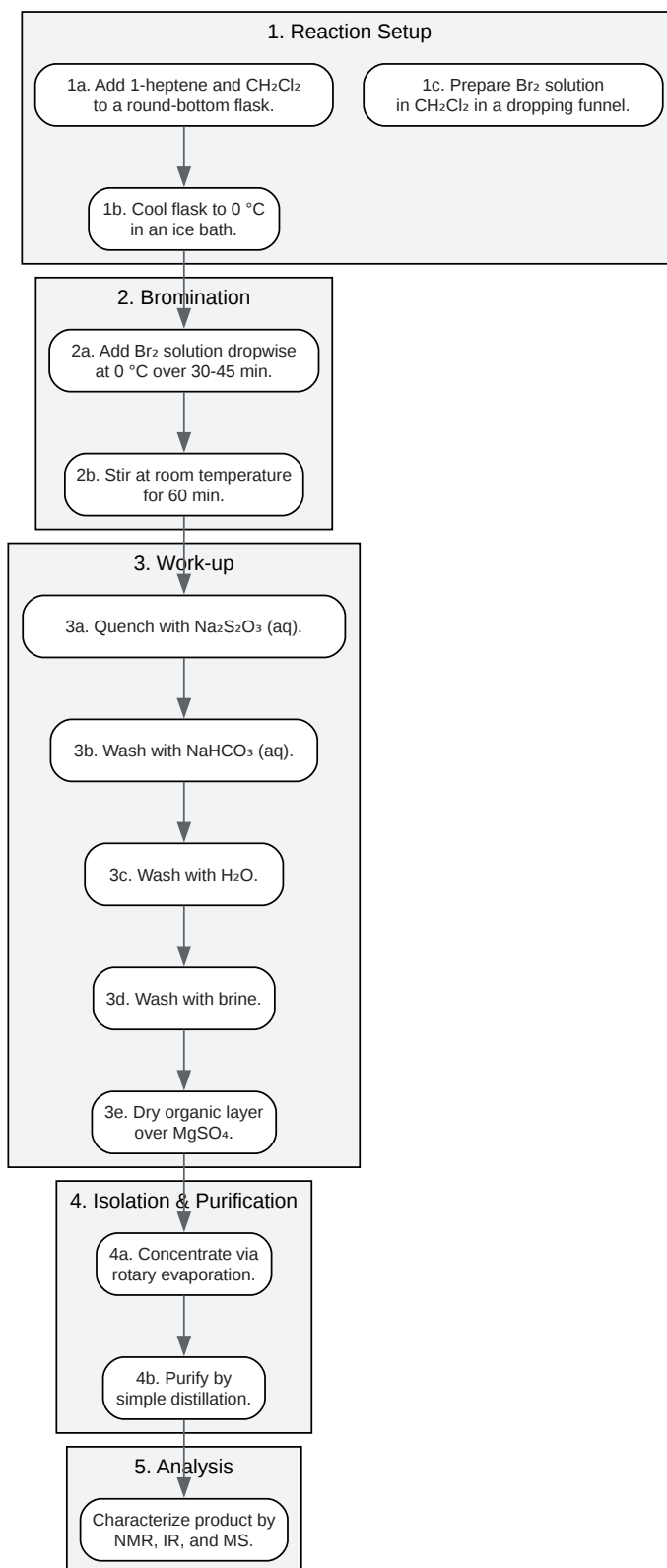
- The purified product should be a colorless to pale yellow liquid.
- Characterize the product using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
- A qualitative test for vicinal dihalides can be performed by reacting a small sample with alcoholic silver nitrate, which should result in the formation of a silver halide precipitate.[2]

## Data Presentation

Table 1: Physical Properties and Quantities of Reactants and Product

Compound	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)	Amount Used (g)	Moles (mmol)	Equivalents
1-Heptene	C <sub>7</sub> H <sub>14</sub>	98.19	0.697	94	5.00	50.9	1.0
Bromine	Br <sub>2</sub>	159.81	3.12	59	8.13	50.9	1.0
1,2-Dibromoheptane	C <sub>7</sub> H <sub>14</sub> Br <sub>2</sub>	257.99[4]	1.51[4]	228[4]	~13.1 (Theoretical)	50.9 (Theoretical)	-

## Diagrams



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Caption: Experimental workflow for the synthesis of **1,2-dibromoheptane**.

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